molecular formula C8H6BrNO B1289318 5-Bromoisoindolin-1-one CAS No. 552330-86-6

5-Bromoisoindolin-1-one

Cat. No. B1289318
M. Wt: 212.04 g/mol
InChI Key: WJNKJYJCWXMBNV-UHFFFAOYSA-N
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Description

5-Bromoisoindolin-1-one is a brominated heterocyclic compound that is part of the isoindoline family. Isoindolines are a type of nitrogen-containing heterocycles that are structurally related to indoles and have been of interest in various fields of chemistry due to their presence in numerous natural products and pharmaceuticals. The bromo substituent in 5-Bromoisoindolin-1-one indicates the presence of a bromine atom at the 5th position of the isoindoline ring system.

Synthesis Analysis

The synthesis of brominated isoindolines, such as 5-Bromoisoindolin-1-one, can be achieved through methods that involve the formation of bromonium ylides as key intermediates. For instance, the synthesis of 4-bromo-1,2-dihydroisoquinolines, which are structurally related to 5-Bromoisoindolin-1-one, has been reported using 4-(2-(bromomethyl)phenyl)-1-sulfonyl-1,2,3-triazoles as starting materials. In the presence of a rhodium catalyst, an intramolecular nucleophilic attack of the benzyl bromide on an α-imino rhodium carbene leads to the formation of a bromonium ylide intermediate .

Molecular Structure Analysis

The molecular structure of 5-Bromoisoindolin-1-one would consist of a five-membered ring fused to a six-membered benzene ring, with a nitrogen atom at the 1-position of the five-membered ring. The bromine atom at the 5-position is a significant substituent that can influence the reactivity and electronic properties of the molecule. The presence of the bromine atom can also serve as a blocking group during certain chemical reactions, as seen in the synthesis of 5-hydroxyquinolines, where a bromo substituent was used to control regioselectivity .

Chemical Reactions Analysis

Brominated compounds like 5-Bromoisoindolin-1-one can participate in various chemical reactions, particularly those involving nucleophilic substitution due to the presence of the bromine atom, which is a good leaving group. In the synthesis of 5-hydroxyquinolines, the bromo group was utilized as a stable blocking group during the Skraup reaction, which is a method for synthesizing quinolines. The bromo group's stability and subsequent easy removal post-reaction highlight its utility in synthetic chemistry .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 5-Bromoisoindolin-1-one are not detailed in the provided papers, we can infer that the presence of the bromine atom would affect the compound's polarity, boiling point, and density compared to its non-brominated counterpart. The bromine atom would also make the compound more susceptible to nucleophilic attack, and it could potentially serve as a site for further functionalization through various organic reactions. The stability of the bromo group during reactions like the Skraup reaction suggests that 5-Bromoisoindolin-1-one could be a versatile intermediate in the synthesis of more complex molecules .

Scientific Research Applications

Prodrug Development

5-Bromoisoindolin-1-one shows potential as a component of a prodrug system. A study conducted by Parveen et al. (1999) demonstrated its efficiency in the release of drugs through a biomimetic reduction process. This approach targets hypoxic tissues, suggesting applications in selective drug delivery (Parveen, Naughton, Whish, & Threadgill, 1999).

Inhibitor for Poly(ADP-Ribose) Polymerases (PARPs)

Threadgill (2015) described the use of 5-Aminoisoquinolin-1-one (5-AIQ), a derivative of 5-Bromoisoindolin-1-one, as an inhibitor of PARPs. It has applications in ameliorating damage in ischaemic tissue, showing protective activity in various models, including myocardial infarction and organ transplantation. It also has anti-inflammatory activity by modulating the expression of cytokines and adhesion molecules (Threadgill, 2015).

Synthesis of Isoindolin-1-one Derivatives

Woon et al. (2013) researched the synthesis of 3-substituted analogues of 5-AIQ, showing that these derivatives were more potent inhibitors of PARP-1 and PARP-2 compared to 5-AIQ. This indicates potential therapeutic applications in targeting PARP for disease treatment (Woon et al., 2013).

Bromination Process in Organic Synthesis

Brown and Gouliaev (2004) detailed the regioselective monobromination of isoquinoline, leading to the formation of 5-bromoisoquinoline, which is closely related to 5-Bromoisoindolin-1-one. This research underlines the significance of bromination in the field of organic synthesis and its potential in creating novel compounds (Brown & Gouliaev, 2004).

Application in Central Nervous System Disorders

A study by Bromidge et al. (2000) found that derivatives of 5-Bromoisoindolin-1-one, specifically biarylcarbamoylindolines, serve as 5-HT(2C) receptor inverse agonists. These compounds are promising for treating CNS disorders such as depression and anxiety (Bromidge et al., 2000).

Safety And Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . It’s important to consult the safety data sheet (SDS) for handling and storage guidelines .

properties

IUPAC Name

5-bromo-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c9-6-1-2-7-5(3-6)4-10-8(7)11/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNKJYJCWXMBNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Br)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70626852
Record name 5-Bromo-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromoisoindolin-1-one

CAS RN

552330-86-6
Record name 5-Bromo-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2,3-dihydro-1H-isoindol-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-Bromo-2-bromomethyl-benzoic acid methyl ester (0.5 g, 16.2 mmol) is treated with methanolic ammonia (10 mL, 7 N NH3 in MeOH) for 5 minutes at 90° C. After cooling to room temperature a precipitate is formed, collected by filtration and washed with a small amount of methanol to afford the title compound as a colourless solid (224 mg, 65%). 1H-NMR (400 MHz, d6-DMSO) δ (ppm) 4.41 (2H, s), 7.64 (1H, d), 7.70 (1H, d), 7.87 (1H, s), 8.67 (1H, br s). LCMS: Rt 2.49 min, (99.6%), m/z (APCI) 212 (M+H)+.
Quantity
0.5 g
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10 mL
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Yield
65%

Synthesis routes and methods II

Procedure details

To a solution of 4-bromo-2-(hydroxymethyl)benzamide III-2 (3.50 g, 15.2 mmol) in THF (100 mL) was added Ph3P (4.78 g, 18.3 mmol) and DIAD (3.38 g, 16.7 mmol). The reaction was stirred at room temperature 20 h. The reaction mixture was concentrated under vacuum and purified by column chromatography (silica gel) using 0 to 25% EtOAc in hexanes to afford 5-bromoisoindolin-1-one III-3 as a white solid (786 mg, 24%) as a white solid; 1H-nmr (400 MHz, CDCl3) δ 7.80 (d, J=8.0 Hz, 1H), 7.70 (s, 1H), 7.67 (s, 2H), 5.31 (s, 2H); LC (254 nM) 4.88 min (>98%); MS (ESI) m/z=212.8, 214.8.
Name
4-bromo-2-(hydroxymethyl)benzamide
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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Quantity
4.78 g
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Quantity
3.38 g
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Name
Quantity
100 mL
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Reaction Step One

Synthesis routes and methods III

Procedure details

Ammonia gas was purged to a stirring solution of methyl 4-bromo-2-(bromomethyl)benzoate (200 mg, 0.649 mmol) in methanol at 0° C. for 10 min. To the resulting reaction mixture ammonium hydroxide (0.5 mL) was added and the reaction mixture was stirred at RT for 16 h. The obtained solid was separated by filtration and dried to afford 5-Bromoisoindolin-1-one as a solid (100 mg, 72%).
Quantity
0 (± 1) mol
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200 mg
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0 (± 1) mol
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0.5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
MS Oderinde, S Jin, J Das, C Jorge, S Yip… - ACS …, 2022 - ACS Publications
… While 5-bromoisoindolin-1-one readily participated in the cross-coupling reaction to afford 19, 5-chloroisoindolin-1-one gave only traces of the cross-coupled product. (17) Perhaps …
Number of citations: 4 pubs.acs.org
D Zhou, JL Gross, AB Adedoyin… - Journal of Medicinal …, 2012 - ACS Publications
… Treatment of 5-bromoisoindolin-1-one (60) with allyl bromide and oxidation in the presence of osmium tetroxide and sodium periodate yielded 2-(5-bromo-1-oxoisoindolin-2-yl)…
Number of citations: 18 pubs.acs.org
Z Cai, B Chen, Y Yu, J Guo, Z Luo… - Journal of Medicinal …, 2022 - ACS Publications
… 3, as shown in Scheme 1, was prepared through a reduction reaction of (3-cyanophenyl)boronic acid 1 followed by a Suzuki coupling reaction with 5-bromoisoindolin-1-one 2. The …
Number of citations: 9 pubs.acs.org
N Benson, O Suleiman, SO Odoh… - The Journal of organic …, 2019 - ACS Publications
Dipyrrinones are nonfluorescent yellow-pigmented constituents of bilirubin that undergo Z to E isomerization when excited with UV/blue light. Mechanical restriction of the E/Z …
Number of citations: 8 pubs.acs.org
N Benson, A Davis, ZR Woydziak - JoVE (Journal of Visualized …, 2021 - jove.com
Methine-bridged conjugated bicyclic aromatic compounds are common constituents of a range of biologically relevant molecules such as porphyrins, dipyrrinones, and pharmaceuticals…
Number of citations: 4 www.jove.com
F Narjes, A Llinas, S von Berg, J Jirholt… - Journal of Medicinal …, 2021 - ACS Publications
Inverse agonists of the nuclear receptor RORC2 have been widely pursued as a potential treatment for a variety of autoimmune diseases. We have discovered a novel series of …
Number of citations: 7 pubs.acs.org
SK Bagal, C Gregson, DH O'Donovan… - Journal of Medicinal …, 2021 - ACS Publications
… The solid was washed with ether, and the remaining solid was dried at 40 C under vacuum to afford 5-bromoisoindolin-1-one (0.500 g, 40.3%) as a colorless solid. H NMR (400 MHz, …
Number of citations: 13 pubs.acs.org
SH Grimm - 2019 - scholarlypublications …
Acute myeloid leukemia (AML) is an aggressive form of blood cancer in elderly people with poor prognosis. In approximately 20-30% of AML patients an internal tandem duplication (ITD…
H Lee, B Kang, SI Lee, SH Hong - Synlett, 2015 - thieme-connect.com
Catalytic N-formylation of lactams was conducted with paraformaldehyde using Shvo’s catalyst. Various lactams were smoothly converted into N-formylimides without the use of a …
Number of citations: 4 www.thieme-connect.com
D Yang, H Xu, D Huang, H Zhao - Synthesis, 2023 - thieme-connect.com
The synthesis of N-unprotected isoindolinones via rhodium(III)-catalyzed intramolecular C(sp 3 )–H amidation of various 2-methyl-N-substituted benzamides is developed. This protocol …
Number of citations: 0 www.thieme-connect.com

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